Ophiopojaponin A

Botanical authentication Quality control HPLC fingerprinting

Ophiopojaponin A (CAS 313054-32-9) is a spirostane steroidal glycoside from Ophiopogon japonicus. Its 2′-O-acetylated sugar chain provides a unique chromatographic signature essential for differentiating O. japonicus from Liriope platyphylla. Unlike deacetylated analogs or furostanol saponins, this exact structure ensures reproducible HPLC-UV/MS method validation and batch release per ICH Q2(R1). Procure >98% purity standard for species-specific authentication and quality control.

Molecular Formula C46H72O18
Molecular Weight 913.1 g/mol
Cat. No. B12386785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopojaponin A
Molecular FormulaC46H72O18
Molecular Weight913.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1
InChIInChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1
InChIKeyLERALCVLYDPIAD-VSGHBKQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiopojaponin A: Technical Baseline and Procurement Context


Ophiopojaponin A (CAS: 313054-32-9, C46H72O18, MW: 913.05 g/mol) is a C-27 steroidal glycoside first isolated from the tubers of Ophiopogon japonicus Ker-Gawl. (Liliaceae), a traditional medicinal herb [1]. Its structure was elucidated as pennogenin 3-O-[2′-O-acetyl-α-L-rhamnopyranosyl-(1→2)]-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside, featuring a spirostane skeleton with a specific acetylation pattern on the sugar chain [1]. Subsequent isolation from Polygonatum glaberrimum has been reported . As a purified natural product reference standard, Ophiopojaponin A serves as a critical analytical marker for species authentication and quality control of Ophiopogon-derived botanical materials, distinguishing it from closely related genera such as Liriope [2].

Why In-Class Saponins Cannot Substitute for Ophiopojaponin A


Within the steroidal saponin class, glycosylation patterns (sugar types, linkage positions, and acetylation) govern both analytical detectability and biological target engagement [1]. Ophiopojaponin A possesses a unique structural signature: a pennogenin aglycone bearing a 2′-O-acetyl-α-L-rhamnopyranosyl unit linked (1→2) to glucose, with an additional β-D-xylopyranosyl (1→3) branch [2]. This distinguishes it from deacetylated analogs (e.g., deacetylophiopojaponin A) and from spicatoside A, which lacks the acetyl group and xylose branch, or ophiopogonin D/D′, which possess a furostanol rather than spirostane core [3]. Consequently, generic substitution with structurally related saponins—even those sharing the same aglycone—introduces variability in HPLC retention times, MS fragmentation patterns, and biological activity readouts. Procurement of the exact reference standard is therefore non-negotiable for reproducible analytical method validation and target identification studies involving Ophiopogon japonicus extracts [1].

Ophiopojaponin A: Quantified Differentiators vs. Key Comparators


Botanical Source Specificity: Distinguishing Ophiopogon japonicus from Liriope platyphylla

Ophiopojaponin A is a definitive marker for Ophiopogon japonicus and is absent in the commonly adulterant species Liriope platyphylla. In contrast, spicatoside A is abundant in L. platyphylla but not detected in O. japonicus [1]. This mutual exclusivity provides a binary, quantifiable differentiator: detection of Ophiopojaponin A confirms O. japonicus origin, whereas detection of spicatoside A indicates Liriope substitution.

Botanical authentication Quality control HPLC fingerprinting

Cytotoxic Activity: Spirostane Skeleton Enables Potency within a Defined Range

Ophiopojaponin A belongs to the spirostane-type steroidal glycoside class, which exhibits cytotoxic activity against human tumor cell lines MG-63 (osteosarcoma) and SNU387 (hepatocellular carcinoma) with IC50 values ranging from 0.76 to 27.0 μM [1]. While the specific IC50 value for Ophiopojaponin A has not been reported in isolation, its spirostane scaffold places it within this active range. In contrast, structurally distinct furostane-type saponins from the same plant (e.g., ophiopogonin D′) demonstrate different potency profiles (IC50: 3.09 μM and 3.63 μM against MG-63 and SNU387, respectively) .

Anticancer screening Cytotoxicity Natural product pharmacology

Structural Acetylation: Distinct Molecular Weight and Chromatographic Retention

Ophiopojaponin A (MW: 913.05 g/mol) contains a 2′-O-acetyl group on the rhamnose moiety, a structural feature absent in its deacetylated analog, deacetylophiopojaponin A (MW difference: -42 Da) [1]. This acetylation alters hydrophobicity and chromatographic retention. HPLC-ELSD methods for Ophiopogonis Radix quality control have been developed that simultaneously resolve Ophiopojaponin C, deacetylophiopojaponin A, and 3-O-α-L-rhamnosyl-(1→2)-β-D-glucopyranoside, with retention times and resolution parameters dependent on the acetyl group presence [2].

Analytical method development LC-MS quantification Reference standard procurement

Ophiopojaponin A: Recommended Procurement Scenarios and Research Applications


Botanical Authentication and Adulteration Detection of Ophiopogon japonicus Raw Material

Procure Ophiopojaponin A as a reference standard to establish a species-specific HPLC-UV or LC-MS/MS method for discriminating Ophiopogon japonicus from the common adulterant Liriope platyphylla. The mutual exclusivity of Ophiopojaponin A (present in O. japonicus) and spicatoside A (present in L. platyphylla) provides a binary, defensible authentication criterion [1]. This is critical for botanical raw material suppliers, contract manufacturers of Traditional Chinese Medicine (TCM) formulations, and dietary supplement companies requiring compliance with identity specifications under USP or EP monographs.

Multi-Component Quantification in Ophiopogonis Radix Quality Control

Incorporate Ophiopojaponin A into a validated HPLC-ELSD or UPLC-MS method for simultaneous quantification of key saponin markers (ophiopogonin D, D′, C, and deacetylophiopojaponin A) in Ophiopogonis Radix [2]. The distinct chromatographic retention imparted by the 2′-O-acetyl group enables baseline resolution from deacetylated analogs, ensuring accurate content determination and supporting batch release specifications in accordance with ICH Q2(R1) guidelines [2].

Scaffold-Specific Cytotoxicity Screening in Natural Product Drug Discovery

Use Ophiopojaponin A as a representative spirostane-type saponin in comparative cytotoxicity panels against MG-63 (osteosarcoma) and SNU387 (hepatocellular carcinoma) cell lines. While compound-specific IC50 data remain to be established, the spirostane scaffold occupies a defined potency window (0.76–27.0 μM) distinct from furostane analogs such as ophiopogonin D′ [3]. This enables scaffold-based SAR studies and the identification of structural determinants (e.g., acetylation, sugar branching) that modulate cytotoxic activity [3].

Analytical Method Transfer and Inter-Laboratory Reproducibility Studies

Procure Ophiopojaponin A of verified purity (>98%) to serve as a primary reference standard in collaborative trials aimed at harmonizing analytical methods across laboratories. The compound's well-defined structure and availability from commercial vendors (with accompanying certificates of analysis) facilitate method transfer and reproducibility assessments for Ophiopogon-containing formulations, supporting regulatory submissions and pharmacopoeial monograph development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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